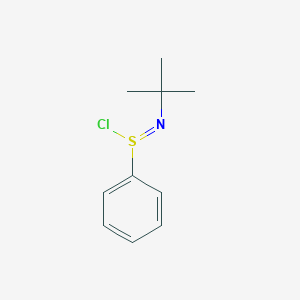
N-叔丁基苯磺酰亚胺酰氯
描述
N-tert-Butylbenzenesulfinimidoyl Chloride is a useful oxidant for organic synthesis reactions . It is a good electrophile, and the sulfimide S=N bond can be attacked by nucleophiles, such as alkoxides, enolates, and amide ions .
Synthesis Analysis
This reagent can be synthesized quickly and in near-quantitative yield by reacting phenyl thioacetate with tert-butyldichloroamine in hot benzene . After the reaction is complete, the product can be isolated as a yellow, moisture-sensitive solid by vacuum distillation .Molecular Structure Analysis
The molecular formula of N-tert-Butylbenzenesulfinimidoyl Chloride is C10H14ClNS . Its average mass is 215.743 Da and its monoisotopic mass is 215.053543 Da .Chemical Reactions Analysis
N-tert-Butylbenzenesulfinimidoyl Chloride has been used in the preparation of a range of unsymmetrical ketones from aldehydes in one simple synthetic operation by addition of organolithium compounds followed by an oxidation .Physical And Chemical Properties Analysis
N-tert-Butylbenzenesulfinimidoyl Chloride appears as yellow to deep yellow-red crystals or powder . It has a melting point of 51 to 53 °C and a boiling point of 112 to 116 °C . It decomposes in water but is soluble in other solvents like benzene, THF, and DCM .科学研究应用
醇的氧化
N-叔丁基苯磺酰亚胺酰氯已用于将各种伯醇和仲醇氧化为相应的醛和酮。该工艺高效且保持了醇中官能团的完整性,使其对于由于其温和条件而形成不稳定醛的醇特别有效。此外,它允许选择性氧化二醇中的伯羟基。催化氧化涉及 N-氯代琥珀酰亚胺对亚磺酰胺的氯化,导致形成 N-叔丁基苯磺酰亚胺酰氯,然后在碳酸钾存在下氧化醇 (松尾、饭田、山中、向山,2003)。
羧酸衍生物的脱氢
它还用于羧酸衍生物(如 N-酰基-2-恶唑烷酮、δ-内酯和 δ-内酰胺)的一锅脱氢,得到 α,β-不饱和羰基化合物。此过程在 -78°C 下顺利进行,用 N-叔丁基苯磺酰亚胺酰氯处理这些化合物的锂烯醇盐 (松尾和相泽,2005)。
Mannich 型反应
N-叔丁基苯磺酰亚胺酰氯已参与 N-苄氧羰基胺与 1,3-二羰基化合物的氧化曼尼希反应。该工艺在氮的 α 位建立了有效的碳碳键合 (松尾、田中、石桥,2006)。
作用机制
Target of Action
N-tert-Butylbenzenesulfinimidoyl Chloride, also known as N-(1,1-Dimethylethyl)benzenesulfinimidoyl chloride, is a useful oxidant for organic synthesis reactions . It is a good electrophile, and the sulfimide S=N bond can be attacked by nucleophiles, such as alkoxides, enolates, and amide ions .
Mode of Action
The compound interacts with its targets through a nucleophilic acyl substitution reaction. A nucleophile, such as an alkoxide, attacks the S=N bond. The resulting intermediate collapses and ejects a chloride ion, which is a good leaving group . The resulting sulfimide has two resonance forms. Because of this, the nitrogen is basic, and via a five-membered ring transition state, it can abstract the hydrogen adjacent to the oxygen .
Biochemical Pathways
The compound affects the oxidation reactions in organic synthesis. It reacts with enolates, amides, and primary alkoxides by the same general mechanism . The Swern oxidation, which converts primary and secondary alcohols to aldehydes and ketones, respectively, also uses a sulfur-containing compound (DMSO) as the oxidant and proceeds by a similar mechanism .
Pharmacokinetics
It’s known that the compound decomposes in water and is soluble in other solvents like benzene, thf, dcm, and slightly soluble in toluene .
Result of Action
The result of the compound’s action is the formation of a new C=O bond and the ejection of a neutral sulfenamide, giving a ketone as the product . This is a crucial step in the conversion of primary and secondary alcohols to aldehydes and ketones, respectively .
Action Environment
The compound is sensitive to moisture and should be stored in a dry, cool, and well-ventilated place, away from flammable materials and oxidizing agents . The reaction involving N-tert-Butylbenzenesulfinimidoyl Chloride usually takes place at low temperatures and requires thorough stirring . During the operation process, contact with skin, eyes, and mucous membranes should be avoided, and appropriate personal protective equipment, such as gloves, goggles, and lab coats, should be worn .
安全和危害
未来方向
生化分析
Biochemical Properties
N-tert-Butylbenzenesulfinimidoyl chloride plays a significant role in biochemical reactions due to its electrophilic nature. It interacts with nucleophiles such as alkoxides, enolates, and amide ions. The sulfimide S=N bond in N-tert-Butylbenzenesulfinimidoyl chloride can be attacked by these nucleophiles, leading to the formation of new chemical bonds. The nitrogen atom in the resulting intermediate is basic and can abstract an α-hydrogen to create a new double bond .
Cellular Effects
N-tert-Butylbenzenesulfinimidoyl chloride influences various cellular processes by interacting with different types of cells. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as an oxidant allows it to modify cellular components, leading to changes in cell function. For example, it can induce oxidative stress in cells, which can impact cell viability and proliferation .
Molecular Mechanism
The molecular mechanism of N-tert-Butylbenzenesulfinimidoyl chloride involves its interaction with nucleophiles. The compound undergoes a nucleophilic acyl substitution reaction, where a nucleophile attacks the S=N bond, leading to the formation of an intermediate that collapses and ejects a chloride ion. This results in the formation of a sulfimide with two resonance forms. The nitrogen in the sulfimide is basic and can abstract a hydrogen adjacent to the oxygen, forming a new C=O bond and ejecting a neutral sulfenamide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-tert-Butylbenzenesulfinimidoyl chloride can change over time. The compound is known to be moisture-sensitive and can degrade when exposed to water. Its stability and degradation can impact its long-term effects on cellular function. In in vitro and in vivo studies, the compound’s stability is crucial for maintaining its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of N-tert-Butylbenzenesulfinimidoyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects in biochemical reactions, while at higher doses, it can cause toxic or adverse effects. Threshold effects are observed, where the compound’s impact on cellular function changes significantly with varying dosages .
Metabolic Pathways
N-tert-Butylbenzenesulfinimidoyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its oxidation reactions. The compound’s role as an oxidant allows it to influence metabolic flux and metabolite levels in cells. Its interactions with metabolic enzymes can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, N-tert-Butylbenzenesulfinimidoyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its activity and function in biochemical reactions .
Subcellular Localization
N-tert-Butylbenzenesulfinimidoyl chloride exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for the compound’s role in biochemical reactions and its overall impact on cellular function .
属性
IUPAC Name |
tert-butylimino-chloro-phenyl-λ4-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS/c1-10(2,3)12-13(11)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJYQVFWNHEPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=S(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS | |
| Record name | N-tert-Butylbenzenesulfinimidoyl chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/N-tert-Butylbenzenesulfinimidoyl_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463732 | |
| Record name | N-tert-Butylbenzenesulfinimidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49591-20-0 | |
| Record name | N-(1,1-Dimethylethyl)benzenesulfinimidoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49591-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butylbenzenesulfinimidoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049591200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butylbenzenesulfinimidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-TERT-BUTYLBENZENESULFINIMIDOYL CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-TERT-BUTYLBENZENESULFINIMIDOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZE5325ZY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of N-tert-Butylbenzenesulfinimidoyl Chloride in organic synthesis?
A1: N-tert-Butylbenzenesulfinimidoyl Chloride (1) is a versatile oxidizing agent primarily used for the dehydrogenation of various organic compounds. [] It efficiently oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. [] The reaction proceeds smoothly in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). [, ] It is also employed in the synthesis of α,β-unsaturated ketones from ketones, imines from amines, and nitrones from hydroxylamines. [] Furthermore, it facilitates the conversion of N-carbobenzyloxy (Cbz) amines to N-Cbz ketimines. []
Q2: How does the structure of N-tert-Butylbenzenesulfinimidoyl Chloride contribute to its reactivity?
A2: The reactivity of N-tert-Butylbenzenesulfinimidoyl Chloride (1) stems from the electrophilic nature of the sulfur atom in the sulfinimidoyl chloride group. The electron-withdrawing chlorine atom further enhances the electrophilicity, making it susceptible to nucleophilic attack. The presence of the tert-butyl group provides steric hindrance, influencing the selectivity of the reagent in certain reactions. [, , ]
Q3: Can you describe a specific example of N-tert-Butylbenzenesulfinimidoyl Chloride's use in organic synthesis?
A3: One example is the one-pot β-substitution of enones with alkyl groups. [] This reaction involves the conjugate addition of a higher-order dialkyl cyanocuprate to an enone. Subsequently, treatment with N-tert-Butylbenzenesulfinimidoyl Chloride (1) at -78°C leads to the formation of a β-alkyl enone in good to high yields. This method offers an effective strategy for introducing alkyl substituents at the β-position of enones. []
Q4: What are the advantages of using N-tert-Butylbenzenesulfinimidoyl Chloride as an oxidizing agent compared to other common reagents?
A4: N-tert-Butylbenzenesulfinimidoyl Chloride (1) offers several advantages over traditional oxidizing agents like chromium-based reagents (Jones, Sarett, Collins), Dess-Martin periodinane, or activated DMSO (Swern oxidation). Firstly, it avoids the use of toxic chromium compounds and explosive hypervalent iodine reagents. [] Secondly, unlike Swern oxidation, which requires strict temperature control due to unstable intermediates and produces foul-smelling dimethyl sulfide, reactions with (1) are simpler to execute. [] They proceed under mild conditions without the need for rigorous temperature control and tolerate a wider range of solvents, including toluene, THF, acetonitrile, and DMF. []
Q5: Are there any catalytic applications of N-tert-Butylbenzenesulfinimidoyl Chloride in organic synthesis?
A5: Yes, while N-tert-Butylbenzenesulfinimidoyl Chloride (1) is often used stoichiometrically, a catalytic method has been developed using N-tert-butylbenzenesulfenamide (2) in conjunction with a stoichiometric amount of N-chlorosuccinimide (NCS). [] This catalytic approach addresses potential purification challenges associated with the stoichiometric use of (1), making it a more appealing option for large-scale synthesis. []
Q6: What are the storage recommendations for N-tert-Butylbenzenesulfinimidoyl Chloride?
A6: N-tert-Butylbenzenesulfinimidoyl Chloride (1) should be stored under an inert atmosphere like nitrogen or argon to prevent hydrolysis. [] A visual indicator of hydrolysis is the disappearance of the characteristic yellow color. It's essential to handle the reagent in a well-ventilated area (fume hood) due to its potential to decompose at temperatures above 160 °C. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



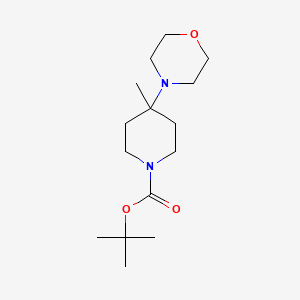
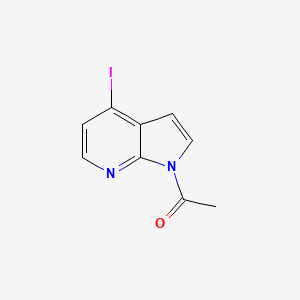
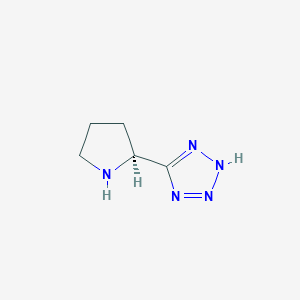
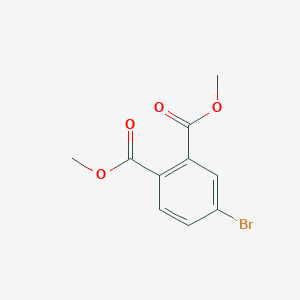
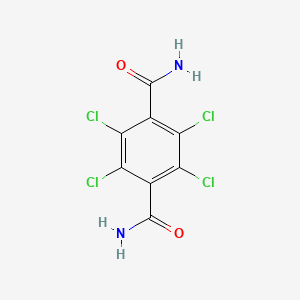
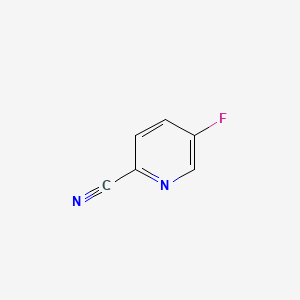
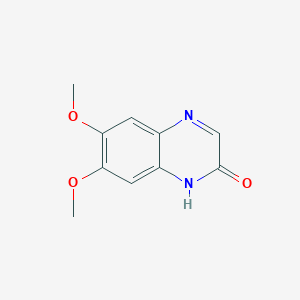



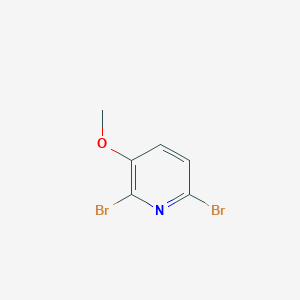
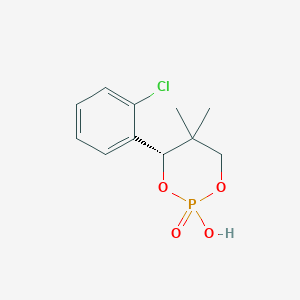

![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)